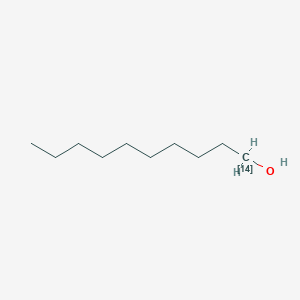

Decyl alcohol-1-14C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

153584-66-8 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

160.27 g/mol |

IUPAC Name |

(114C)decan-1-ol |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10+2 |

InChI Key |

MWKFXSUHUHTGQN-HRVHXUPCSA-N |

SMILES |

CCCCCCCCCCO |

Isomeric SMILES |

CCCCCCCCC[14CH2]O |

Canonical SMILES |

CCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Decyl Alcohol-1-¹⁴C for Researchers and Drug Development Professionals

Introduction: Decyl alcohol-1-¹⁴C is the radiolabeled form of decyl alcohol, a straight-chain fatty alcohol with the chemical formula C₁₀H₂₂O. The incorporation of a Carbon-14 (¹⁴C) atom at the C-1 position allows it to be used as a tracer in a variety of scientific studies, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). This guide provides a comprehensive overview of its properties, synthesis, experimental applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Core Properties and Specifications

Decyl alcohol-1-¹⁴C is a valuable tool for quantitative analysis in biological systems. Its physical and radiochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | Approximately 160.27 g/mol | [1] |

| Appearance | Clear, colorless liquid (non-radiolabeled) | |

| Odor | Sweet, fat-like (non-radiolabeled) | |

| Synonyms | (1-¹⁴C)decan-1-ol, [1-¹⁴C]Decyl alcohol | [1] |

| CAS Number | 153584-66-8 | [1] |

| Radiochemical Purity | ≥97% | |

| Specific Activity | 1.85-2.22 GBq/mmol (50-60 mCi/mmol) | |

| Radioactive Half-life | 5730 years |

Synthesis of Decyl Alcohol-1-¹⁴C

Experimental Applications and Protocols

Decyl alcohol-1-¹⁴C is primarily utilized in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to trace the fate of the molecule within a biological system.[2] The radioactive label allows for sensitive and quantitative detection of the parent compound and its metabolites in various tissues and excreta.

In Vitro Metabolism Studies

Objective: To investigate the metabolic fate of Decyl alcohol-1-¹⁴C using liver microsomes.

Experimental Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species of interest), a NADPH-regenerating system, and a phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add Decyl alcohol-1-¹⁴C (dissolved in a suitable solvent like ethanol or DMSO) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration should be within a relevant physiological range.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites.

-

Radioactivity in the samples can be measured using a liquid scintillation counter to determine the total amount of ¹⁴C-labeled material.

-

In Vivo Pharmacokinetic and Biodistribution Studies

Objective: To determine the absorption, distribution, and excretion of Decyl alcohol-1-¹⁴C in a relevant animal model (e.g., rats).

Experimental Protocol:

-

Animal Dosing:

-

Administer a known dose of Decyl alcohol-1-¹⁴C to the animals, typically via oral gavage or intravenous injection.

-

-

Sample Collection:

-

At predetermined time points, collect blood samples, urine, and feces.

-

At the end of the study, euthanize the animals and collect various tissues of interest (e.g., liver, adipose tissue, brain, etc.).

-

-

Sample Processing:

-

Process blood samples to separate plasma.

-

Homogenize tissue samples.

-

Measure the total radioactivity in all samples (plasma, urine, feces, and tissue homogenates) using a liquid scintillation counter.

-

-

Metabolite Profiling:

-

Pool plasma and urine samples and extract the radioactive components.

-

Analyze the extracts by radio-HPLC or LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters from the plasma concentration-time data.

-

Determine the percentage of the administered dose excreted in urine and feces.

-

Quantify the distribution of radioactivity in different tissues.

-

Metabolic Pathways

Based on the metabolism of other long-chain fatty alcohols, Decyl alcohol-1-¹⁴C is expected to undergo oxidation to its corresponding aldehyde and then to decanoic acid. This fatty acid can then enter the fatty acid metabolism pathway, undergoing β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle.

Safety and Handling

Working with radiolabeled compounds requires strict adherence to safety protocols to minimize exposure to radiation.

| Hazard | Precaution |

| Radiation Exposure | Carbon-14 is a low-energy beta emitter; external exposure risk is low. The primary risk is from internal exposure. |

| Internal Exposure | Avoid ingestion, inhalation, and skin contact. |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and appropriate gloves (double-gloving is recommended). |

| Work Area | Use a designated and properly shielded work area. Use absorbent bench liners to contain potential spills. |

| Monitoring | Regularly monitor the work area for contamination using a survey meter or wipe tests. |

| Waste Disposal | Dispose of all radioactive waste in accordance with institutional and regulatory guidelines. |

Note: Due to the limited availability of specific research data for Decyl alcohol-1-¹⁴C, the experimental protocols and metabolic pathways described are based on general knowledge of radiolabeled ADME studies and the metabolism of similar long-chain fatty alcohols. Researchers should always consult relevant literature and safety data sheets for the most accurate and up-to-date information.

References

In-Depth Technical Guide to Decyl Alcohol-1-14C: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Decyl alcohol-1-14C, a critical radiolabeled tool in metabolic research and drug development.

Core Chemical and Physical Properties

This compound is a saturated fatty alcohol with a 14C radiolabel at the C-1 position. Its physical and chemical properties are largely consistent with its non-labeled counterpart, 1-decanol. It presents as a colorless, viscous liquid with a characteristic sweet, fat-like odor. Key quantitative data for decyl alcohol are summarized in the table below, providing a reference for experimental design and interpretation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | --INVALID-LINK-- |

| Molecular Weight (unlabeled) | 158.28 g/mol | --INVALID-LINK-- |

| Molecular Weight (1-14C) | ~160.27 g/mol | --INVALID-LINK-- |

| Melting Point | 5-7 °C | Sigma-Aldrich |

| Boiling Point | 220-235 °C at 1013 hPa | Sigma-Aldrich |

| Density | 0.8 g/cm³ at 20 °C | Sigma-Aldrich |

| Flash Point | 95 °C (Pensky-Martens closed cup) | Sigma-Aldrich |

| Water Solubility | Insoluble | --INVALID-LINK-- |

| Solubility in Organic Solvents | Soluble in ethanol, ether | --INVALID-LINK-- |

| Specific Activity | Typically 50-60 mCi/mmol | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis and Purification

The synthesis of this compound involves the introduction of a 14C radionuclide at the C-1 position of the decyl chain. A common synthetic strategy involves the use of a 14C-labeled one-carbon synthon, such as [14C]methyl iodide or [14C]carbon dioxide, in a multi-step chemical synthesis.

Experimental Protocol: Synthesis of [1-¹⁴C]Decanol (Illustrative)

This protocol is a generalized representation of a plausible synthetic route.

Step 1: Grignard Reagent Formation

-

Reactants: 1-Bromononane and magnesium turnings in anhydrous diethyl ether.

-

Procedure: Under an inert atmosphere (e.g., argon or nitrogen), 1-bromononane is slowly added to a suspension of magnesium turnings in anhydrous diethyl ether. The reaction is initiated with gentle heating and then proceeds exothermically. The completion of the reaction yields nonylmagnesium bromide.

Step 2: Carboxylation with [¹⁴C]CO₂

-

Reactants: Nonylmagnesium bromide and [¹⁴C]carbon dioxide.

-

Procedure: [¹⁴C]CO₂ gas, generated from a suitable precursor (e.g., Ba¹⁴CO₃ and acid), is bubbled through the Grignard reagent solution at low temperature (e.g., -78 °C). This results in the formation of the carboxylate salt of [1-¹⁴C]decanoic acid.

Step 3: Reduction to [1-¹⁴C]Decanol

-

Reactants: [1-¹⁴C]Decanoic acid and a strong reducing agent (e.g., lithium aluminum hydride - LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure: The crude [1-¹⁴C]decanoic acid is carefully added to a solution of LiAlH₄ in an anhydrous ether solvent at 0 °C. The reaction mixture is then refluxed to ensure complete reduction. After quenching the excess reducing agent, an aqueous workup is performed to isolate the crude [1-¹⁴C]decanol.

Purification Protocol

Purification of the radiolabeled product is crucial to remove unreacted starting materials and byproducts.

-

Technique: Preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Stationary Phase: Silica gel is commonly used for both TLC and HPLC.

-

Mobile Phase (Illustrative for TLC): A non-polar solvent system such as hexane:diethyl ether (e.g., 50:50 v/v) is effective for separating decanol from more polar or non-polar impurities.[1]

-

Detection: The purified product is identified by co-migration with an authentic, non-labeled standard of 1-decanol. The radioactivity is quantified using a radio-TLC scanner or by scraping the corresponding silica sections and performing liquid scintillation counting.

Applications in Research and Drug Development

This compound is a valuable tracer for studying lipid metabolism and the enzymatic pathways involved in fatty alcohol processing.

Metabolic Fate of Decyl Alcohol

In biological systems, fatty alcohols are primarily metabolized through oxidation to fatty aldehydes and subsequently to fatty acids. These fatty acids can then enter various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids.

The metabolic pathway of decyl alcohol is depicted in the following diagram:

Caption: Metabolic pathway of this compound.

Experimental Workflow: Acyl-CoA Synthetase Activity Assay

This compound can be used to assess the activity of long-chain acyl-CoA synthetases (ACSL), enzymes that activate fatty acids for subsequent metabolism.

The following diagram illustrates a typical experimental workflow for an ACSL assay using [1-¹⁴C]decanol as a precursor.

Caption: Workflow for Acyl-CoA Synthetase assay.

Detailed Experimental Protocol: Acyl-CoA Synthetase Assay

-

Preparation of [1-¹⁴C]Decanoic Acid:

-

Incubate [1-¹⁴C]Decanol with a commercially available mixture of alcohol dehydrogenase and aldehyde dehydrogenase in the presence of NAD⁺.

-

Monitor the conversion to [1-¹⁴C]decanoic acid by TLC.

-

Purify the resulting fatty acid using preparative TLC or HPLC.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, Coenzyme A, and MgCl₂.

-

Add the cell lysate or purified ACSL enzyme to the reaction mixture.

-

Initiate the reaction by adding the purified [1-¹⁴C]decanoic acid.

-

Incubate at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period.

-

-

Extraction and Analysis:

-

Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

-

Separate the lipid phase containing the [1-¹⁴C]decanoyl-CoA from the aqueous phase.

-

Spot the lipid extract on a silica TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

-

Identify the spot corresponding to decanoyl-CoA by co-migration with a standard.

-

Quantify the radioactivity in the decanoyl-CoA spot using a phosphorimager or by scraping the silica and performing liquid scintillation counting.[2]

-

Safety and Handling

This compound is a radioactive material and must be handled with appropriate safety precautions in a licensed facility. Users should be trained in the safe handling of radioisotopes and follow all institutional and regulatory guidelines. Personal protective equipment, including gloves and lab coats, is mandatory. All waste containing the radioisotope must be disposed of according to radioactive waste management protocols.

Conclusion

This compound is an indispensable tool for researchers investigating fatty alcohol and lipid metabolism. Its use as a tracer provides invaluable insights into the kinetics and regulation of metabolic pathways, making it a cornerstone of research in drug development, biochemistry, and molecular biology. The protocols and data presented in this guide offer a foundation for the effective and safe utilization of this important radiolabeled compound.

References

Commercial Suppliers and In-Depth Technical Guide to Radiolabeled Decyl Alcohol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available radiolabeled decyl alcohol, focusing on its application in scientific research. This document is intended to assist researchers in sourcing these critical compounds and to provide detailed methodologies for their use in experimental settings.

Introduction to Radiolabeled Decyl Alcohol

Radiolabeled decyl alcohol, a ten-carbon fatty alcohol containing a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H), is a valuable tool in a variety of research fields, particularly in dermatology, pharmacology, and toxicology. Its use allows for the sensitive and specific tracking of the absorption, distribution, metabolism, and excretion (ADME) of decyl alcohol and related fatty alcohols in biological systems. This is crucial for understanding the biochemical pathways these molecules participate in and their roles in both normal physiological processes and in the pathophysiology of certain diseases.

Commercial Suppliers of [1-14C]Decyl Alcohol

Several companies specialize in the synthesis and supply of radiolabeled compounds for research purposes. Below is a summary of identified commercial suppliers for [1-¹⁴C]decyl alcohol. Researchers are advised to contact the suppliers directly for the most current product specifications, pricing, and availability.

| Supplier | Product Name | CAS Number | Specific Activity | Solvent | Additional Information |

| Parchem | Decyl alcohol-1-14C[1] | 20592-10-3 | Not specified | Not specified | Specialty chemical supplier. |

| Hartmann Analytic | Decyl alcohol [1-14C] | Not specified | 50-60 mCi/mmol | Ethanol | Exclusive supplier noted on their website. |

| American Radiolabeled Chemicals, Inc. (ARC) | Decyl alcohol [1-14C] | Not specified | 50-60 mCi/mmol[2] | Ethanol[2] | Distributed by companies like CliniSciences. |

Note: This table is based on publicly available information and may not be exhaustive. Radiochemical purity, lot-to-lot variability, and other quality control parameters should be confirmed with the supplier prior to purchase.

Key Experimental Protocol: In Vitro Metabolism of [1-14C]Decyl Alcohol in Cultured Human Keratinocytes

This protocol is adapted from studies on the metabolism of long-chain fatty alcohols in skin cells and is designed to assess the metabolic fate of [1-¹⁴C]decyl alcohol in cultured human keratinocytes. This is particularly relevant for research in dermatology and skin biology.

Objective: To determine the metabolic products of [1-¹⁴C]decyl alcohol in cultured human keratinocytes.

Materials:

-

[1-¹⁴C]Decyl alcohol in ethanol

-

Cultured human keratinocytes

-

Keratinocyte growth medium

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

TLC solvents (e.g., hexane:diethyl ether:acetic acid)

-

Iodine vapor for visualization

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Methodology:

-

Cell Culture and Treatment:

-

Culture human keratinocytes to near confluency in appropriate flasks.

-

Prepare a working solution of [1-¹⁴C]decyl alcohol in the keratinocyte growth medium. The final concentration and specific activity should be optimized based on preliminary experiments.

-

Remove the existing medium from the cells and incubate them with the medium containing [1-¹⁴C]decyl alcohol for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

-

Cell Harvesting and Lipid Extraction:

-

After the incubation period, wash the cells three times with ice-cold PBS to remove any unincorporated radiolabel.

-

Harvest the cells by scraping them into PBS.

-

Pellet the cells by centrifugation.

-

Extract the total lipids from the cell pellet using a suitable solvent system, such as a chloroform:methanol mixture.

-

-

Analysis of Radiolabeled Lipids by TLC:

-

Concentrate the lipid extract under a stream of nitrogen.

-

Spot the concentrated lipid extract onto a TLC plate.

-

Develop the TLC plate using a solvent system capable of separating different lipid classes (e.g., fatty alcohols, fatty acids, wax esters, triglycerides).

-

Visualize the separated lipid spots using iodine vapor.

-

Scrape the silica gel from the areas corresponding to the visualized lipid spots into separate scintillation vials.

-

-

Quantification of Radioactivity:

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the percentage of the total radioactivity incorporated into each lipid class to determine the metabolic fate of the [1-¹⁴C]decyl alcohol.

-

Visualization of Key Pathways and Workflows

Experimental Workflow for [1-14C]Decyl Alcohol Metabolism Study

The following diagram illustrates the general workflow for an in vitro experiment studying the metabolism of radiolabeled decyl alcohol.

Metabolic Pathway of Fatty Alcohols in the Epidermis

The primary metabolic pathway for fatty alcohols in the skin is the "fatty alcohol cycle". This pathway is crucial for maintaining the integrity of the skin barrier.[3] A defect in this pathway, as seen in Sjögren-Larsson syndrome, leads to an accumulation of fatty alcohols and aldehydes, impairing the formation of the stratum corneum and resulting in ichthyosis.[3][4]

Hypothetical Signaling Pathway Influenced by Fatty Alcohol Metabolism

While the direct signaling roles of decyl alcohol are not extensively characterized, its metabolites, particularly fatty acids, are known to influence various signaling pathways. For instance, fatty acids can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. A disruption in decyl alcohol metabolism could, therefore, indirectly affect these signaling cascades.

Conclusion

Radiolabeled decyl alcohol is an indispensable tool for researchers investigating lipid metabolism and its role in health and disease. This guide provides a starting point for sourcing this compound and offers a foundational experimental protocol. The provided diagrams of the experimental workflow and metabolic pathway serve to visually conceptualize the key processes involved in research utilizing radiolabeled decyl alcohol. It is anticipated that the information contained within this guide will facilitate further discoveries in the field of lipid biology.

References

- 1. parchem.com [parchem.com]

- 2. CliniSciences [clinisciences.com]

- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Specific Activity Determination of Decyl Alcohol-1-14C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Decyl alcohol-1-14C and the detailed methodologies for determining its specific activity, a critical parameter for its application in metabolic and drug development studies.

Introduction

This compound is a radiolabeled long-chain fatty alcohol utilized as a tracer in various biological and chemical research areas. Its primary application lies in absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to drug discovery and development. The carbon-14 isotope at the C-1 position allows for sensitive and quantitative tracking of the molecule and its metabolites in complex biological systems. Accurate determination of its specific activity is paramount for ensuring the reliability and reproducibility of experimental results.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reduction of its corresponding carboxylic acid, Decanoic acid-1-14C. This process involves the conversion of the carboxyl group to a primary alcohol.

Synthesis Pathway

The synthesis proceeds via the reduction of the carbonyl carbon of Decanoic acid-1-14C. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically employed for this transformation.

Experimental Protocol: Synthesis

Materials:

-

Decanoic acid-1-14C

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-

Sulfuric Acid (H₂SO₄), 10% aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

-

Addition of Precursor: Dissolve Decanoic acid-1-14C in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, followed by gentle reflux for 2-4 hours to ensure complete reduction.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the slow addition of a 10% sulfuric acid solution until a clear solution is formed.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate. Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Determination of Specific Activity

The specific activity of this compound, typically expressed in millicuries per millimole (mCi/mmol) or gigabecquerels per millimole (GBq/mmol), is a measure of the amount of radioactivity per unit amount of the substance. Its determination involves two key measurements: the radioactivity of the sample and the total mass or molar amount of the compound.

Quantitative Data

| Parameter | Typical Value | Unit |

| Specific Activity | 50 - 60 | mCi/mmol |

| Storage Solution | Ethanol | - |

| Concentration | 0.1 | mCi/ml |

Experimental Workflow for Specific Activity Determination

The workflow involves measuring the radioactivity via Liquid Scintillation Counting (LSC) and quantifying the concentration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with a calibrated standard curve.

Experimental Protocol: Specific Activity Measurement

3.3.1. Radioactivity Measurement by Liquid Scintillation Counting (LSC)

Materials:

-

Liquid Scintillation Counter

-

Scintillation vials (20 ml, low-potassium glass)

-

Scintillation cocktail (e.g., Ultima Gold™)

-

Micropipettes

Procedure:

-

Sample Preparation: Accurately pipette a known volume (e.g., 10-100 µL) of the this compound solution into a scintillation vial.

-

Addition of Scintillation Cocktail: Add an appropriate volume (e.g., 10 mL) of the scintillation cocktail to the vial.

-

Equilibration: Cap the vial, mix thoroughly, and allow it to equilibrate in the dark at room temperature for at least 30 minutes to minimize chemiluminescence.

-

Counting: Place the vial in the liquid scintillation counter and count for a sufficient time to obtain statistically significant data (e.g., 10 minutes). The instrument will report the counts per minute (CPM).

-

Quench Correction: The counter will use an internal or external standard to determine the counting efficiency and correct for quenching, providing the disintegrations per minute (DPM).

3.3.2. Concentration Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Appropriate GC column for long-chain alcohol analysis (e.g., DB-5ms)

-

High-purity non-radiolabeled Decyl alcohol standard

-

Volumetric flasks and micropipettes

-

Suitable solvent (e.g., ethanol or hexane)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of non-radiolabeled Decyl alcohol of known concentrations in the chosen solvent.

-

GC-MS Instrument Setup:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Calibration Curve Generation: Inject a fixed volume (e.g., 1 µL) of each standard solution into the GC-MS. Record the peak area of the Decyl alcohol peak. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Prepare a suitable dilution of the this compound solution and inject it into the GC-MS under the same conditions as the standards.

-

Concentration Calculation: Determine the peak area for Decyl alcohol in the sample chromatogram and use the calibration curve to calculate its concentration.

Calculation of Specific Activity

Specific Activity (mCi/mmol) = (DPM of sample / 2.22 x 10⁹ DPM/mCi) / (Concentration (mol/L) x Volume of sample (L))

Applications in Research and Drug Development

The use of this compound with a well-characterized specific activity is crucial in several research applications:

-

Metabolic Fate Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the alcohol and its potential metabolites.

-

Environmental Fate Studies: Investigating the biodegradation and environmental persistence of long-chain alcohols.

-

Enzyme Assays: Serving as a substrate for enzymes involved in fatty alcohol metabolism.

By providing a reliable means of quantification, this compound allows researchers to gain critical insights into the biological and chemical behavior of this class of compounds, thereby supporting the development of safer and more effective pharmaceuticals and consumer products.

Purity Analysis of 14C Labeled Decyl Alcohol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the methodologies for determining the chemical and radiochemical purity of 14C labeled decyl alcohol. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to ensure the quality and reliability of 14C-decanol for research and development purposes.

Introduction

The accurate assessment of purity for radiolabeled compounds is critical for the integrity of experimental data in pharmaceutical development and metabolic studies. For 14C labeled decyl alcohol, it is essential to quantify both the chemical purity (the proportion of decyl alcohol, both labeled and unlabeled) and the radiochemical purity (the proportion of radioactivity corresponding to the 14C-decanol form). This guide details the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with appropriate detection methods.

Analytical Techniques and Methodologies

The purity analysis of 14C labeled decyl alcohol necessitates a combination of chromatographic separation and sensitive detection techniques to differentiate the target compound from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. When coupled with a radioactivity detector, it becomes a powerful tool for assessing radiochemical purity.

Experimental Protocol: HPLC with UV and Radiometric Detection

-

Instrumentation:

-

HPLC system with a binary or quaternary pump.

-

Autosampler.

-

UV-Vis detector.

-

In-line radioactivity detector (e.g., flow scintillation analyzer).

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or a column specifically designed for aliphatic alcohols, such as the Shodex ODP-50 6D.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 60% acetonitrile and increasing to 100% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

-

Detection:

-

UV Detector: Wavelength set to a region of low absorbance for decyl alcohol (e.g., 210 nm) to primarily detect UV-active impurities.

-

Radioactivity Detector: Equipped with a suitable scintillator for 14C detection.

-

-

Sample Preparation:

-

Dissolve the 14C labeled decyl alcohol in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The chemical purity is determined by integrating the peak areas in the UV chromatogram.

-

The radiochemical purity is determined by integrating the peak areas in the radio-chromatogram. The percentage of radiochemical purity is calculated as the ratio of the 14C-decanol peak area to the total radioactive peak area.

-

Gas Chromatography (GC)

GC is highly suitable for the analysis of volatile compounds like decyl alcohol. Coupling GC with a Flame Ionization Detector (FID) for chemical purity and a mass spectrometer (MS) for structural confirmation and identification of impurities is a common approach. For radiochemical purity, the effluent from the GC column can be directed to a radioactivity detector.

Experimental Protocol: GC with FID/MS and Radiometric Detection

-

Instrumentation:

-

Gas chromatograph with a split/splitless injector.

-

Flame Ionization Detector (FID).

-

Mass Spectrometer (MS) (optional but recommended for impurity identification).

-

Effluent splitter to direct a portion of the column flow to a radioactivity detector (e.g., a gas-phase proportional counter or a system that combusts the effluent to 14CO2 for scintillation counting).

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: A polar capillary column, such as one coated with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) or a methyl silicone polymer (e.g., SE-30).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

Detector Temperature:

-

FID: 250 °C.

-

MS Transfer Line: 230 °C.

-

-

-

Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, decyl alcohol can be derivatized to a less polar form. Common derivatizing agents include:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether.

-

Trifluoroacetic anhydride (TFAA): Forms a trifluoroacetate (TFA) ester.

-

Derivatization Procedure: To a small vial containing a dried aliquot of the sample, add the derivatizing agent and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70 °C for 30 minutes.

-

-

Sample Preparation:

-

Dilute the 14C labeled decyl alcohol in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

If derivatization is performed, the reaction mixture can often be injected directly.

-

-

Data Analysis:

-

Chemical purity is determined from the FID chromatogram by calculating the area percentage of the decyl alcohol peak relative to all other peaks.

-

Radiochemical purity is determined by the radioactivity detector, calculating the percentage of radioactivity associated with the decyl alcohol peak.

-

Data Presentation

Quantitative data from the purity analyses should be summarized in clear and concise tables for easy comparison and reporting.

Table 1: HPLC Purity Analysis Data for 14C Labeled Decyl Alcohol

| Parameter | Result |

| Chemical Purity (UV) | |

| Retention Time of Decyl Alcohol | e.g., 12.5 min |

| Peak Area of Decyl Alcohol | e.g., 98.5% |

| Known Impurity 1 | e.g., 0.8% (at RT 10.2 min) |

| Unknown Impurities | e.g., 0.7% (total) |

| Radiochemical Purity (Radio) | |

| Retention Time of 14C-Decanol | e.g., 12.5 min |

| Peak Area of 14C-Decanol | e.g., 99.2% |

| Radiochemical Impurity 1 | e.g., 0.5% (at RT 9.8 min) |

| Other Radioactive Peaks | e.g., 0.3% (total) |

Table 2: GC Purity Analysis Data for 14C Labeled Decyl Alcohol

| Parameter | Result |

| Chemical Purity (FID) | |

| Retention Time of Decyl Alcohol | e.g., 8.3 min |

| Peak Area of Decyl Alcohol | e.g., 99.1% |

| Known Impurity 1 | e.g., 0.6% (at RT 7.1 min) |

| Unknown Impurities | e.g., 0.3% (total) |

| Radiochemical Purity (Radio) | |

| Retention Time of 14C-Decanol | e.g., 8.3 min |

| Peak Area of 14C-Decanol | e.g., 99.5% |

| Radiochemical Impurity 1 | e.g., 0.3% (at RT 6.9 min) |

| Other Radioactive Peaks | e.g., 0.2% (total) |

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes.

Caption: Workflow for HPLC Purity Analysis of 14C-Decanol.

Caption: Workflow for GC Purity Analysis of 14C-Decanol.

Conclusion

The purity of 14C labeled decyl alcohol must be rigorously assessed to ensure the validity of research outcomes. This guide provides detailed protocols for both HPLC and GC-based methods, which are the industry standards for such analyses. By following these methodologies, researchers can confidently determine the chemical and radiochemical purity of their labeled compounds, thereby ensuring the quality and reproducibility of their scientific investigations. The choice between HPLC and GC will depend on the specific impurities expected and the available instrumentation. In many cases, employing both techniques provides a more comprehensive purity profile.

Material Safety Data Sheet: Decyl alcohol-1-14C

An in-depth technical guide on the material safety of Decyl alcohol-1-14C, intended for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the safety, handling, and toxicological properties of this compound. While specific safety data for the radiolabeled compound is limited, the information presented here is primarily based on the well-documented properties of non-radiolabeled n-decanol (1-decanol), supplemented with specific data for the carbon-14 labeled variant where available.

Chemical Identification and Physical Properties

Decyl alcohol, also known as 1-decanol, is a straight-chain fatty alcohol.[1] The "-1-14C" designation indicates that the carbon-14 isotope is located at the first carbon position.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C10H22O | [2][3][4] |

| Molecular Weight | 158.28 g/mol | [3][5][6] |

| Appearance | Colorless viscous liquid | [1][2][3] |

| Odor | Sweet, fat-like, characteristic odor | [1][3] |

| Melting Point | 5-7 °C (41-44.6 °F) | [2][4] |

| Boiling Point | 229-232 °C (444.2-450 °F) | [2][4] |

| Density | 0.829 g/mL at 25 °C | [2] |

| Flash Point | 82 °C (179.6 °F) Closed Cup; 180 °F Open Cup | [2][4][5] |

| Autoignition Temperature | 288 °C (550 °F) | [4][7] |

| Water Solubility | Insoluble | [1][2][3] |

| Solubility in Other Solvents | Soluble in ethanol, ether, benzene, acetic acid, and petroleum ether. | [2] |

| Vapor Pressure | 0.0085 mm Hg at 25 °C | [6] |

| Vapor Density | 5.46 (air=1) | [6] |

| log Pow (Octanol/Water Partition Coefficient) | 4.23 (calculated) | [7] |

Radiological Information

For the radiolabeled form, specific handling precautions related to radioactivity must be observed in addition to the standard chemical safety measures.

Table 2: Radiological Data for this compound

| Property | Value | Source |

| Specific Activity | 50-60 mCi/mmol | [8] |

| Concentration | 0.1 mCi/ml | [8] |

| Solvent | Ethanol | [8] |

| Storage Temperature | 2-8°C | [8] |

Hazard Identification and Toxicology

Decyl alcohol is classified as a combustible liquid and causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation and can be harmful if swallowed and enters airways.[4]

Table 3: Toxicological Information

| Hazard | Description | Source |

| Eye Irritation | Causes serious eye irritation. Symptoms can include redness, stinging, tearing, and blurred vision.[6][9][10] | |

| Skin Irritation | Causes skin irritation. Prolonged contact can lead to dermatitis as it defats the skin.[6][11] | |

| Inhalation | May cause respiratory tract irritation.[4][6] High concentrations of vapor may lead to central nervous system depression.[6][11] | |

| Ingestion | May be fatal if swallowed and enters airways due to aspiration hazard.[4] Can cause gastrointestinal irritation with symptoms like nausea and vomiting.[6] | |

| Aquatic Toxicity | Toxic to aquatic organisms, with long-lasting effects.[9][11] | |

| Chronic Effects | Prolonged or repeated skin contact may cause dermatitis.[6] |

NFPA Hazard Classification:

-

Health Hazard (Blue): 0

-

Flammability (Red): 2

-

Instability (Yellow): 0

(Source: CAMEO Chemicals[5])

Experimental Protocols & Handling

While specific experimental protocols for this compound are not publicly available, general safe handling procedures for this chemical are well-documented. All work with the radiolabeled compound must be conducted in compliance with institutional and national regulations for radioactive materials.

Recommended Handling Procedures:

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation to keep airborne concentrations low.[6][11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[9][10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4][6] Keep containers tightly closed.[4] Recommended storage for the radiolabeled form is 2-8°C.[8]

-

Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[11]

Spill & Emergency Procedures:

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[9][12]

-

Ventilate Area: Ensure adequate ventilation.

-

Contain Spill: Use inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]

-

Personal Protection: Wear appropriate PPE during cleanup.[4]

-

Disposal: Collect spilled material and absorbent into a suitable, sealed container for disposal as hazardous waste.[4][11] Do not allow the chemical to enter drains or waterways.[4]

Visualized Workflow: Hazard Response

The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.

Caption: First aid response workflow for this compound exposure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. CDC - 1-DECANOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 8. DECANOL-1-14C [amp.chemicalbook.com]

- 9. vigon.com [vigon.com]

- 10. fishersci.it [fishersci.it]

- 11. ICSC 1490 - 1-DECANOL [inchem.org]

- 12. fishersci.com [fishersci.com]

The Natural Occurrence of Decyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of decyl alcohol (1-decanol), a straight-chain fatty alcohol with significant applications in the fragrance, chemical, and pharmaceutical industries. This document details its presence in various natural sources, outlines methodologies for its extraction and quantification, and describes its biosynthetic pathways.

Natural Distribution of Decyl Alcohol

Decyl alcohol is found in a variety of natural sources, including plants, microorganisms, and insects. While not typically present in high concentrations, its contribution to the chemical profile of these organisms is significant.

Occurrence in the Plant Kingdom

Decyl alcohol is a volatile organic compound contributing to the aroma of many plants. It is a constituent of numerous essential oils and is found in various parts of the plant, including flowers, fruits, and seeds.

-

Citrus Fruits: Decyl alcohol has been identified as a minor component in the essential oils of citrus fruits, such as sweet orange (Citrus sinensis). Its concentration can vary depending on the cultivar and the extraction method used.[1][2]

-

Ambrette Seeds: The seeds of the ambrette plant (Abelmoschus moschatus) are a notable source of decyl alcohol. The essential oil extracted from these seeds contains decyl alcohol, contributing to its characteristic musky aroma.

-

Apples: As a volatile compound, decyl alcohol is present in the aroma profile of apples (Malus domestica).[3] Its concentration can differ among various apple cultivars.

-

Raspberries: Decyl alcohol has also been identified in the complex mixture of volatile compounds that constitute the characteristic aroma of raspberries (Rubus idaeus).[4][5]

Microbial Production

Certain microorganisms are capable of producing decyl alcohol. This has led to research into engineered microbial systems for the industrial production of this valuable chemical.

-

Escherichia coli : Wild-type E. coli has been shown to naturally produce small amounts of 1-decanol.[6][7] Metabolic engineering strategies have been successfully employed to significantly enhance the production of 1-decanol in E. coli, demonstrating the potential for microbial fermentation as a sustainable production method.[8]

Role in the Animal Kingdom

In insects, decyl alcohol can function as a pheromone, a chemical substance used for communication.

-

Insect Pheromones: Fatty alcohols, including decyl alcohol, are components of sex pheromones in some moth species. These pheromones play a crucial role in mating behavior.

Quantitative Data on Decyl Alcohol Occurrence

The concentration of decyl alcohol in natural sources can vary significantly. The following table summarizes available quantitative data.

| Natural Source | Scientific Name | Part Analyzed | Concentration of Decyl Alcohol | Reference(s) |

| Ambrette Seed Oil | Abelmoschus moschatus | Seed Essential Oil | 0.60% | [9] |

| Sweet Orange | Citrus sinensis | Peel Essential Oil | Trace amounts; varies by cultivar | [1] |

| Apple | Malus domestica | Fruit Volatiles | Minor component; varies by cultivar | [3] |

| Raspberry | Rubus idaeus | Fruit Volatiles | Minor component | [4] |

| Escherichia coli (Wild Type) | Escherichia coli | Culture Broth | 23.6 to 148 ng/mL | [6] |

| Escherichia coli (Engineered) | Escherichia coli | Culture Broth | Up to 10.05 g/L | [8] |

Experimental Protocols

This section details the methodologies for the extraction, identification, and quantification of decyl alcohol from natural sources.

Extraction of Decyl Alcohol from Plant Material

This method is suitable for the extraction of volatile compounds, including decyl alcohol, from the peels of citrus fruits.[10][11][12][13]

Materials:

-

Fresh citrus peels (e.g., sweet orange)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Wash the citrus fruit thoroughly and peel it. The flavedo (the colored outer part of the peel) contains the highest concentration of essential oils.

-

Cut the peels into small pieces to increase the surface area for extraction.

-

Place the prepared peels into the biomass flask of the steam distillation apparatus.

-

Add distilled water to the boiling flask and heat it to generate steam.

-

Pass the steam through the biomass flask. The steam will vaporize the volatile compounds from the peels.

-

The steam and volatile compound mixture will then pass into the condenser, where it will be cooled and condensed back into a liquid.

-

Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase).

-

Separate the essential oil layer using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at a low temperature.

This method is effective for extracting oils from seeds and is suitable for compounds that are less volatile or present in a solid matrix.[14][15][16][17]

Materials:

-

Ambrette seeds, ground

-

Hexane or ethanol (solvent)

-

Soxhlet extraction apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Thimble (cellulose)

-

Rotary evaporator

Procedure:

-

Grind the ambrette seeds to a fine powder to increase the extraction efficiency.

-

Place the ground seed powder into a cellulose thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent (hexane or ethanol).

-

Assemble the Soxhlet apparatus and connect it to a condenser and a heating mantle.

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip onto the sample in the thimble.

-

The solvent will fill the extractor and extract the soluble compounds from the seeds.

-

Once the extractor is full, the solvent containing the extracted oil will siphon back into the round-bottom flask.

-

This process is repeated for several hours to ensure complete extraction.

-

After extraction, the solvent in the round-bottom flask, now containing the ambrette seed oil, is concentrated using a rotary evaporator to remove the solvent.

-

The resulting concentrated oil can then be further analyzed.

Analysis of Volatile Compounds from Apples

This is a solvent-free technique used for the extraction and pre-concentration of volatile and semi-volatile organic compounds from the headspace of a sample.[18][19][20]

Materials:

-

Apple sample, cut into small pieces

-

SPME fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane - DVB/CAR/PDMS coating)

-

Gas-tight vial with a septum

-

Heater-stirrer or water bath

-

GC-MS system

Procedure:

-

Cut a fresh apple into small, uniform pieces.

-

Place a known weight of the apple pieces into a gas-tight vial and seal it with a septum.

-

Equilibrate the vial at a specific temperature (e.g., 40°C) for a set period (e.g., 30 minutes) to allow the volatile compounds to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum. The volatile compounds will adsorb onto the fiber coating.

-

Keep the fiber exposed for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

-

After extraction, retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a complex mixture.[21][22][23]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: Identification of decyl alcohol is achieved by comparing its mass spectrum and retention time with those of an authentic standard and by matching the mass spectrum with a library database (e.g., NIST). Quantification is performed by creating a calibration curve using standards of known concentrations and an internal standard.

Biosynthetic Pathways of Decyl Alcohol

The biosynthesis of decyl alcohol originates from the fatty acid synthesis pathway.

Biosynthesis in Escherichia coli (Engineered Pathway)

In engineered E. coli, 1-decanol can be produced via the reverse β-oxidation (rBOX) pathway. This pathway essentially reverses the process of fatty acid degradation.

Caption: Engineered pathway for 1-decanol biosynthesis in E. coli via reverse β-oxidation.

Generalised Biosynthesis in Plants

In plants, fatty alcohols are synthesized from fatty acids, which are produced in the plastids. The pathway involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) intermediate.

Caption: Generalised pathway for 1-decanol biosynthesis in plants from fatty acid precursors.

Conclusion

Decyl alcohol is a naturally occurring fatty alcohol found across different biological kingdoms, from the aromatic components of plants to the metabolic products of microorganisms. Understanding its natural distribution, developing robust methods for its extraction and quantification, and elucidating its biosynthetic pathways are crucial for its sustainable production and for harnessing its potential in various industrial applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Citrus sinensis Essential Oils an Innovative Antioxidant and Antipathogenic Dual Strategy in Food Preservation against Spoliage Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Production of the long-chain alcohols octanol, decanol, and dodecanol by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Engineering Escherichia coli for selective 1-decanol production using the reverse β-oxidation (rBOX) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Typical G.C. analysis [thegoodscentscompany.com]

- 10. ijtra.com [ijtra.com]

- 11. engineering.iastate.edu [engineering.iastate.edu]

- 12. EXTRACTION OF OIL FROM ORANGE PEEL BY STEAM DISTILATION | IJSREM Journal [ijsrem.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Solid phase microextraction for quantitative headspace sampling of apple volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS [mdpi.com]

- 20. Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. Spectroscopic and Thermooxidative Analysis of Organic Okra Oil and Seeds from Abelmoschus esculentus - PMC [pmc.ncbi.nlm.nih.gov]

Role of decyl alcohol in surfactant production

An In-depth Technical Guide on the Core Role of Decyl Alcohol in Surfactant Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl alcohol, a ten-carbon primary fatty alcohol, serves as a critical building block in the synthesis of a diverse array of surfactants. Its C10 hydrophobic chain provides a balanced amphiphilic character to the resulting surfactant molecules, making them suitable for a wide range of applications, from industrial and household cleaning to specialized roles in pharmaceutical and personal care formulations. This technical guide provides a comprehensive overview of the role of decyl alcohol in the production of non-ionic, anionic, cationic, and amphoteric surfactants. It includes detailed experimental protocols for the synthesis of key decyl alcohol-derived surfactants, quantitative data on their physicochemical properties, and visual representations of synthetic pathways to aid in research and development.

Introduction to Decyl Alcohol in Surfactant Chemistry

Decyl alcohol (1-decanol) is a linear fatty alcohol with the chemical formula C₁₀H₂₂O.[1][2][3][4] Its molecular structure, featuring a reactive hydroxyl group and a ten-carbon alkyl chain, makes it an ideal hydrophobic starting material for surfactant synthesis.[1][4] The length of this alkyl chain imparts desirable properties such as effective surface tension reduction, emulsification, and detergency in the final surfactant products.[3][5]

Decyl alcohol is a versatile precursor for all four major classes of surfactants:

-

Non-ionic surfactants: These are the most common type of surfactants derived from decyl alcohol, including alcohol ethoxylates and alkyl polyglucosides. They are valued for their mildness, excellent cleaning performance, and compatibility with other surfactant types.[1][4]

-

Anionic surfactants: By introducing a negatively charged head group, highly effective detergents and foaming agents like sodium decyl sulfate can be produced.[1][4]

-

Cationic surfactants: These surfactants, which carry a positive charge, are synthesized for applications requiring antimicrobial properties and surface substantivity, such as in fabric softeners and biocidal formulations.

-

Amphoteric surfactants: Possessing both positive and negative charges, these surfactants (e.g., decyl betaine) are known for their mildness and are often used in personal care products.[6]

The application of decyl alcohol-derived surfactants is expanding, with significant research interest in their use in drug delivery systems, where their biocompatibility and ability to form stable microemulsions and vesicles are highly valued.[7]

Synthesis of Surfactants from Decyl Alcohol

The synthesis of various surfactant classes from decyl alcohol involves distinct chemical pathways, each tailored to introduce the desired hydrophilic head group.

Non-ionic Surfactants

Decyl alcohol ethoxylates are produced through the ethoxylation of decyl alcohol, where ethylene oxide is added to the alcohol in the presence of a catalyst. The number of ethylene oxide units can be controlled to achieve a desired hydrophilic-lipophilic balance (HLB).

Decyl glucoside is a mild, biodegradable surfactant synthesized via the Fischer glycosylation reaction between decyl alcohol and glucose.[8] This "green" synthesis route, utilizing renewable resources, has made decyl glucoside a popular choice in natural and eco-friendly formulations.[6][9][10][11]

Anionic Surfactants

Sodium decyl sulfate is produced by the sulfation of decyl alcohol, followed by neutralization. Chlorosulfonic acid or sulfur trioxide are common sulfating agents.[12][13]

Cationic Surfactants

This quaternary ammonium compound can be synthesized from decyl bromide (derived from decyl alcohol) and dimethylamine.

Amphoteric Surfactants

Decyl betaine can be synthesized from N,N-dimethyldecanamine, which is itself derived from decylamine. The tertiary amine is reacted with a carboxylating agent to introduce the zwitterionic head group.

Quantitative Data of Decyl Alcohol-Based Surfactants

The performance of a surfactant is dictated by its physicochemical properties. The following tables summarize key quantitative data for various surfactants derived from decyl alcohol.

| Surfactant Type | Specific Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | HLB Value |

| Non-ionic | Decyl Glucoside | 2.2 | ~26-29 | 13-15[14] |

| Deceth-3 (DAE-3) | ~0.3-0.5 | ~28-30 | 9.6[15] | |

| Deceth-6 (DAE-6) | ~0.5-0.7 | ~30-32 | 12.7[15] | |

| Deceth-8 (DAE-8) | ~0.8-1.0 | ~33-35 | - | |

| Anionic | Sodium Decyl Sulfate | 8.0-9.0 | ~38-40 | ~40 |

| Cationic | Didecyldimethylammonium Bromide | ~1.0-1.5 | ~34-36 | - |

| Amphoteric | Decyl Betaine | ~3.0-4.0 | ~32-34 | - |

Experimental Protocols

The following are detailed methodologies for the laboratory-scale synthesis of representative surfactants from each class, starting from decyl alcohol.

Synthesis of Decyl Glucoside (Non-ionic)

This protocol is based on the direct Fischer glycosylation method.

Materials:

-

D-glucose (anhydrous)

-

Decyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide solution (for neutralization)

-

Activated carbon

-

Filtration setup

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a vacuum line, charge decyl alcohol and D-glucose in a molar ratio of 4:1.

-

Add p-toluenesulfonic acid as a catalyst, typically 1-2% by weight of the reactants.

-

Heat the mixture to 110-120°C under vacuum. The vacuum helps to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Maintain the reaction for 4-6 hours, monitoring the disappearance of glucose.

-

Cool the reaction mixture to 80-90°C and neutralize the catalyst with a sodium hydroxide solution to a pH of 7-8.

-

For purification, add activated carbon to the mixture and stir for 30 minutes to decolorize the product.

-

Filter the hot mixture to remove the activated carbon and any solid impurities.

-

The excess decyl alcohol can be removed by vacuum distillation to yield the final decyl glucoside product.

Synthesis of Sodium Decyl Sulfate (Anionic)

This protocol utilizes chlorosulfonic acid as the sulfating agent.[16][17]

Materials:

-

Decyl alcohol

-

Sodium hydroxide solution

-

Inert solvent (e.g., dichloromethane)

-

Dry nitrogen or air supply

Procedure:

-

In a jacketed reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, dissolve decyl alcohol in an inert solvent like dichloromethane.

-

Cool the solution to 0-5°C using a circulating bath.

-

Slowly add chlorosulfonic acid (1.05 equivalents) dropwise to the alcohol solution while maintaining the temperature below 10°C. Hydrogen chloride gas will be evolved.[17]

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

-

Sparge the mixture with dry nitrogen or air to remove residual HCl.[16]

-

Neutralize the resulting decyl sulfuric acid by slowly adding it to a cooled sodium hydroxide solution until the pH is between 7 and 8.

-

The solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from an ethanol/water mixture to yield sodium decyl sulfate.

Synthesis of Didecyldimethylammonium Bromide (Cationic)

This protocol involves a two-step process starting from decyl alcohol.

Step 1: Synthesis of Decyl Bromide

-

React decyl alcohol with hydrobromic acid in the presence of a sulfuric acid catalyst.

-

Purify the resulting decyl bromide by distillation.

Step 2: Quaternization

-

In a pressure reactor, charge decyl bromide and an aqueous solution of dimethylamine.

-

Heat the mixture to 90-100°C. The reaction is carried out under pressure due to the volatility of dimethylamine.

-

After 4-6 hours, cool the reactor and transfer the contents.

-

Purify the product by recrystallization to obtain didecyldimethylammonium bromide.

Synthesis of Decyl Betaine (Amphoteric)

This synthesis involves the quaternization of an intermediate tertiary amine.[18]

Step 1: Synthesis of N,N-dimethyldecanamine

-

React decylamine with formic acid and formaldehyde (Eschweiler-Clarke reaction) to produce N,N-dimethyldecanamine.

-

Purify the tertiary amine by distillation.

Step 2: Betainization

-

In a reaction vessel, dissolve sodium chloroacetate in water.

-

Add N,N-dimethyldecanamine to the solution.

-

Heat the mixture to 80-90°C and stir for 4-6 hours.

-

Monitor the reaction for the consumption of the tertiary amine.

-

The resulting solution of decyl betaine can be used as is or purified further by chromatographic methods.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the synthesis of different classes of surfactants from decyl alcohol.

Caption: General synthetic pathways for different surfactant classes from decyl alcohol.

Caption: Experimental workflow for the synthesis of Decyl Glucoside.

Conclusion

Decyl alcohol is a cornerstone raw material in the surfactant industry, offering a versatile platform for the synthesis of a wide range of surface-active agents. Its C10 alkyl chain provides a desirable balance of hydrophobicity and hydrophilicity in the resulting surfactants, leading to effective performance in various applications. The ability to produce non-ionic, anionic, cationic, and amphoteric surfactants from this single precursor highlights its importance. For researchers and drug development professionals, understanding the synthesis and properties of decyl alcohol-derived surfactants is crucial for the design of novel formulations with tailored functionalities, from advanced cleaning products to sophisticated drug delivery systems. The move towards greener and more sustainable synthesis routes, such as the Fischer glycosylation for decyl glucoside, further enhances the appeal of decyl alcohol as a key ingredient in modern surfactant chemistry.

References

- 1. DECYL GLUCOSIDE (CAPRYL GLYCOSIDE) - Ataman Kimya [atamanchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Why 1 Decanol is a Key Raw Material for Surfactant Production - Chemical Supplier Unilong [unilongindustry.com]

- 5. nbinno.com [nbinno.com]

- 6. ulprospector.com [ulprospector.com]

- 7. Decyl Alcohol Applications: From High-Volume Plasticizers to High-Performance Surfactants [oleochemicalsasia.com]

- 8. prezi.com [prezi.com]

- 9. puracy.com [puracy.com]

- 10. DECYL GLUOSIDE - Ataman Kimya [atamanchemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. macro.lsu.edu [macro.lsu.edu]

- 13. api.pageplace.de [api.pageplace.de]

- 14. specialchem.com [specialchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Sulfation of synthetic linear primary alcohols with chlorosulfonic acid | Semantic Scholar [semanticscholar.org]

- 17. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]

- 18. CN103613509A - Synthetic method of dodecyl dimethyl betaine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Dermal Absorption Studies of Decyl Alcohol-1-14C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the dermal absorption of radiolabeled Decyl alcohol (Decyl alcohol-1-14C). The following sections detail experimental protocols for both in vitro and in vivo studies, present illustrative quantitative data based on established principles of dermal absorption for fatty alcohols, and provide visual workflows to guide researchers in their study design.

Introduction

Decyl alcohol, a fatty alcohol, is utilized in various cosmetic and pharmaceutical formulations. Understanding its potential for dermal absorption is crucial for safety and efficacy assessments. The use of Carbon-14 radiolabeling ([14C]) offers a highly sensitive and accurate method for tracing the penetration, distribution, and excretion of dermally applied substances.[1][2] This document outlines the standard protocols for conducting such studies, primarily based on the OECD guidelines for testing of chemicals.

Data Presentation: Illustrative Quantitative Data

Table 1: Illustrative In Vitro Dermal Absorption of this compound in Human Skin

| Parameter | Value | Unit | Notes |

| Permeability Coefficient (Kp) | 1.5 x 10-3 | cm/hr | Illustrative value based on trends for fatty alcohols. |

| Lag Time | 2.5 | hours | Time to reach steady-state flux. |

| Total Absorption (24h) | 8.5 | % of applied dose | Includes amount in receptor fluid, epidermis, and dermis. |

| Distribution in Skin (24h) | |||

| - Stratum Corneum | 4.2 | % of applied dose | Represents the amount remaining in the outermost skin layer. |

| - Epidermis (viable) | 2.8 | % of applied dose | Represents the amount that has penetrated the stratum corneum. |

| - Dermis | 1.5 | % of applied dose | Represents the amount that has reached the deeper skin layer. |

| Amount in Receptor Fluid (24h) | 0.8 | % of applied dose | Represents the amount that has fully penetrated the skin. |

Table 2: Illustrative In Vivo Dermal Absorption and Distribution of this compound in Rats (24-hour exposure)

| Compartment | % of Applied Dose | Notes |

| Absorption | ||

| - Absorbed Dose (Urine + Feces + Carcass) | 6.2 | Represents the total systemically available dose. |

| Distribution | ||

| - Application Site (Skin) | 15.8 | Amount remaining at the site of application after washing. |

| - Liver | 0.3 | Illustrates distribution to a key metabolic organ. |

| - Kidneys | 0.1 | Illustrates a primary route of excretion. |

| - Blood | < 0.1 | Peak concentration would be time-dependent. |

| Excretion | ||

| - Urine | 4.5 | Primary route of excretion for absorbed compound. |

| - Feces | 1.3 | Secondary route of excretion. |

| Unabsorbed | ||

| - Skin Wash | 78.0 | Amount removed from the skin surface after exposure. |

Experimental Protocols

In Vitro Dermal Absorption Protocol (Based on OECD Guideline 428)

This protocol describes the use of a static or flow-through diffusion cell system (e.g., Franz cells) to measure the absorption of this compound through excised human or animal skin.[3]

1. Materials:

-

Franz diffusion cells

-

Excised human or porcine skin (full-thickness or dermatomed)

-

Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if necessary)

-

This compound in a suitable vehicle (e.g., ethanol, propylene glycol, or the formulation of interest)

-

Scintillation fluid and vials

-

Liquid scintillation counter

2. Skin Preparation:

-

Thaw frozen skin slowly to room temperature.

-

Cut skin sections to the appropriate size to fit the diffusion cells.

-

Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

-

Equilibrate the skin with receptor fluid for a defined period (e.g., 1 hour).

3. Experimental Procedure:

-

Apply a known amount and concentration of this compound formulation to the surface of the skin in the donor chamber.

-

Maintain the temperature of the receptor fluid at 32 ± 1°C to simulate skin surface temperature.

-

At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

-

At the end of the experiment (e.g., 24 hours), dismantle the apparatus.

-

Wash the skin surface with a suitable solvent to recover the unabsorbed dose.

-

Separate the stratum corneum from the rest of the skin using tape stripping.

-

Homogenize the remaining epidermis and dermis.

4. Sample Analysis:

-

Add scintillation fluid to all collected samples (receptor fluid aliquots, skin wash, tape strips, and skin homogenates).

-

Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

-

Calculate the percentage of the applied dose in each compartment.

In Vivo Dermal Absorption Protocol (Based on OECD Guideline 427)

This protocol describes the measurement of dermal absorption of this compound in a living animal model, typically rats.

1. Materials:

-

Male Wistar rats (or other appropriate strain)

-

Metabolism cages for the separate collection of urine and feces

-

This compound in a suitable vehicle

-

Protective dressing to cover the application site

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Tissue homogenizer

2. Animal Preparation:

-

Acclimatize animals to the laboratory conditions.

-

One day prior to the study, clip the hair from the dorsal thoracic region of the rats.

3. Experimental Procedure:

-

Apply a known amount of the this compound formulation to a defined area of the clipped skin.

-

Cover the application site with a non-occlusive dressing to prevent ingestion of the test substance.

-

Place the animals in metabolism cages.

-

Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).

-

At the end of the exposure period, anesthetize the animal and thoroughly wash the application site to recover the unabsorbed dose.

-

Excise the application site skin.

-

Collect blood and selected organs (e.g., liver, kidneys).

-

Process the remaining carcass.

4. Sample Analysis:

-

Measure the radioactivity in the skin wash, urine, feces, excised skin, blood, collected organs, and the remaining carcass using a liquid scintillation counter (after appropriate sample preparation such as homogenization or solubilization).

-

Calculate the total absorbed dose by summing the radioactivity in the urine, feces, expired air (if collected), and the carcass (excluding the application site skin).

Visualizations

Caption: Workflow for in vitro dermal absorption studies using Franz diffusion cells.

Caption: Workflow for in vivo dermal absorption and distribution studies in rats.

References

Application Notes and Protocols for Metabolism Studies of Decyl Alcohol-1-14C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Decyl alcohol-1-14C in metabolism studies. The protocols outlined below are intended to serve as a guide for investigating the absorption, distribution, metabolism, and excretion (ADME) of this long-chain alcohol.

Introduction

Decyl alcohol, a ten-carbon straight-chain fatty alcohol, is utilized in various industrial applications, including as a precursor for plasticizers, lubricants, and surfactants. Understanding its metabolic fate is crucial for assessing its safety and potential toxicological profile. The use of this compound, a radiolabeled isotopologue, enables sensitive and specific tracing of the compound and its metabolites in biological systems. This document details the expected metabolic pathway and provides protocols for in vivo studies in a rat model.

Predicted Metabolic Pathway